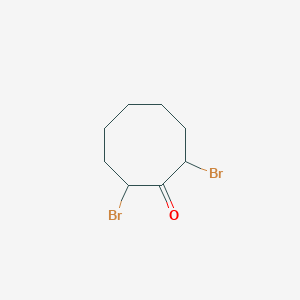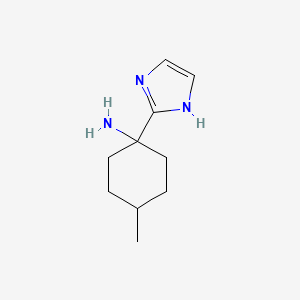![molecular formula C10H17ClO3S B13222379 1-Oxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13222379.png)
1-Oxaspiro[5.5]undecane-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[5.5]undecane-4-sulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₇ClO₃S. It is characterized by a spirocyclic structure, which includes a sulfonyl chloride functional group. This compound is primarily used in research settings and has various applications in synthetic chemistry.
Preparation Methods
The synthesis of 1-Oxaspiro[5.5]undecane-4-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of a spirocyclic precursor with sulfonyl chloride reagents under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods are less documented but likely involve similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Oxaspiro[5.5]undecane-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxaspiro[5.5]undecane-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 1-Oxaspiro[5.5]undecane-4-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that can alter the function or activity of the target. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
1-Oxaspiro[5.5]undecane-4-sulfonyl chloride is unique due to its spirocyclic structure and the presence of a sulfonyl chloride group. Similar compounds include:
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and use in medicinal chemistry.
Spiro[5.5]undecane derivatives: These compounds exhibit diverse biological activities and are used in various chemical syntheses.
The uniqueness of this compound lies in its specific reactivity and the potential for creating a wide range of derivatives with varying properties.
Properties
Molecular Formula |
C10H17ClO3S |
|---|---|
Molecular Weight |
252.76 g/mol |
IUPAC Name |
1-oxaspiro[5.5]undecane-4-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClO3S/c11-15(12,13)9-4-7-14-10(8-9)5-2-1-3-6-10/h9H,1-8H2 |
InChI Key |
CLRHZYMUNNYSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
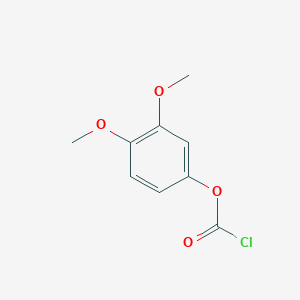
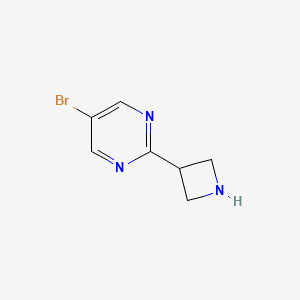
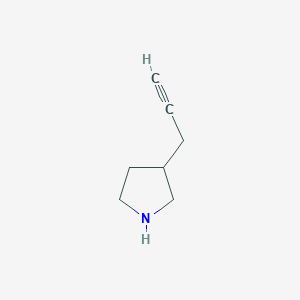
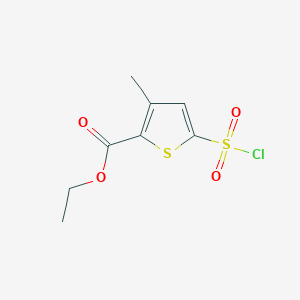

![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile](/img/structure/B13222337.png)
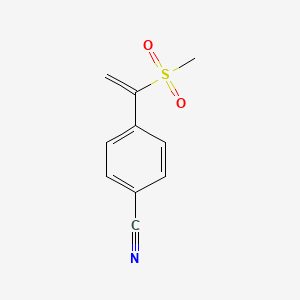
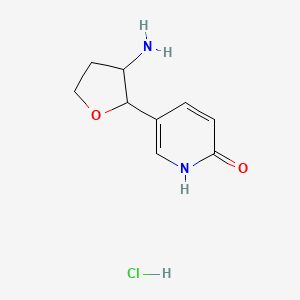
![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13222358.png)
![Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13222359.png)
![6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13222363.png)
